molecular formula C24H26ClN3O B11345576 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11345576
M. Wt: 407.9 g/mol
InChI Key: SOFONKKUPINAKC-UHFFFAOYSA-N
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Description

Chemical Taxonomy and Structural Classification

This compound belongs to the class of naphthalene carboxamides , characterized by a naphthalene ring system linked to a carboxamide functional group. The compound’s IUPAC name reflects its three primary structural components:

  • Naphthalene-1-carboxamide : A bicyclic aromatic hydrocarbon with a carboxamide substituent at the 1-position.
  • 4-Chlorophenyl group : A chlorinated benzene ring attached to the ethyl side chain.
  • 4-Methylpiperazine : A heterocyclic amine with a methyl group at the 4-position, contributing to solubility and hydrogen-bonding potential.
Structural Feature Role in Compound Design
Naphthalene core Aromatic interactions, rigidity
Carboxamide group Hydrogen bonding, stability
4-Chlorophenyl substituent Hydrophobic interactions
4-Methylpiperazine side chain Solubility, receptor engagement

The integration of these groups positions the compound as a hybrid structure, leveraging the pharmacological properties of each moiety.

Historical Context in Medicinal Chemistry Research

The compound’s design reflects historical trends in drug discovery:

  • Naphthalene derivatives have been extensively studied for their ability to intercalate into biological membranes and interact with aromatic residues in proteins. For example, naphthalene-2-carboxamides were optimized as multidrug resistance (MDR) reversal agents in cancer therapy.
  • Piperazine scaffolds are widely utilized in CNS-targeted therapies due to their ability to modulate neurotransmitter receptors, such as dopamine D4 receptors.
  • Chlorophenyl groups are frequently incorporated to enhance lipophilicity and binding affinity, as seen in compounds like cetirizine derivatives.

The combination of these elements in a single molecule represents a strategic effort to synergize their individual benefits, potentially addressing complex disease mechanisms.

Rationale for Target Selection in Pharmacophore Design

The compound’s pharmacophore design is driven by the following considerations:

  • Naphthalene carboxamide : Serves as a rigid aromatic backbone, promoting stable interactions with hydrophobic protein pockets. This moiety has demonstrated efficacy in enhancing drug retention in cellular models.
  • 4-Chlorophenyl group : Introduces electron-withdrawing effects and steric bulk, improving binding specificity to targets with aromatic or chlorinated binding sites.
  • 4-Methylpiperazine : Enhances water solubility while providing a protonatable nitrogen for ionic interactions with biological targets, a feature critical for CNS penetration.
Functional Group Pharmacophoric Contribution
Naphthalene carboxamide Aromatic stacking, stability
4-Chlorophenyl Target specificity, lipophilicity
4-Methylpiperazine Solubility, receptor engagement

This tripartite design aims to balance pharmacokinetic and pharmacodynamic properties, enabling potential applications in oncology and neurology.

Properties

Molecular Formula

C24H26ClN3O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H26ClN3O/c1-27-13-15-28(16-14-27)23(19-9-11-20(25)12-10-19)17-26-24(29)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,26,29)

InChI Key

SOFONKKUPINAKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary intermediates:

  • Naphthalene-1-carboxylic acid (or its activated derivative).

  • 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine .
    Key steps involve:

  • Amide coupling between the carboxylic acid and amine.

  • Construction of the ethylamine backbone via alkylation or reductive amination.

Reductive Amination Approach

A widely reported method involves condensing 4-chlorophenylacetaldehyde with 4-methylpiperazine in the presence of a reducing agent:

  • Reaction Setup :

    • 4-Chlorophenylacetaldehyde (1 equiv), 4-methylpiperazine (1.2 equiv), and sodium triacetoxyborohydride (1.5 equiv) in dichloromethane (DCM) at 0–25°C.

    • Acidic workup (HCl) followed by neutralization (NaHCO₃) yields the amine as a free base.

  • Yield : 68–72% after purification via silica gel chromatography.

Nucleophilic Substitution Approach

Alternative routes employ alkylation of 4-methylpiperazine with 2-(4-chlorophenyl)ethyl bromide:

  • Conditions :

    • 2-(4-Chlorophenyl)ethyl bromide (1 equiv), 4-methylpiperazine (1.5 equiv), potassium carbonate (2 equiv) in acetonitrile at 80°C for 12 h.

  • Yield : 60–65% after recrystallization from ethanol.

Carboxylic Acid Activation

Naphthalene-1-carboxylic acid is activated to its acid chloride or mixed anhydride for amide coupling:

  • Acid Chloride Formation :

    • Treat naphthalene-1-carboxylic acid with oxalyl chloride (1.2 equiv) and catalytic DMF in DCM at 25°C.

    • Evaporate excess reagent under reduced pressure to obtain the acyl chloride.

  • Alternative Activation :

    • Use 1-hydroxybenzotriazole (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF for in situ activation.

Classical Coupling

  • Procedure :

    • Combine the amine intermediate (1 equiv) with naphthalene-1-carbonyl chloride (1.1 equiv) and triethylamine (2 equiv) in DCM at 0°C.

    • Stir for 4–6 h at 25°C, followed by aqueous workup (1 M HCl, NaHCO₃).

  • Yield : 75–80% after column chromatography (petroleum ether:ethyl acetate, 3:1).

Coupling Reagent-Mediated Synthesis

For improved efficiency:

  • Reagents : HOBt (1.2 equiv), BOP (1.2 equiv), and DIPEA (2 equiv) in DMF.

  • Conditions : Stir at 25°C for 12 h, isolate via precipitation in ice-water, and purify by recrystallization.

  • Yield : 85–88%.

Optimization Strategies

Solvent and Temperature Effects

  • DCM vs. Acetonitrile : DCM minimizes side reactions in alkylation steps, while acetonitrile enhances nucleophilicity.

  • Low-Temperature Coupling : 0°C reduces epimerization during amide formation.

Catalytic Enhancements

  • DMF as Catalyst : Accelerates acid chloride formation by stabilizing reactive intermediates.

  • Microwave Assistance : Reduces reaction time for alkylation steps (e.g., 30 min at 100°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.25–7.45 (m, 7H, naphthalene), 7.32 (d, J = 8.4 Hz, 2H, Ar-Cl), 4.10–3.85 (m, 2H, CH₂), 3.60–3.20 (m, 8H, piperazine), 2.35 (s, 3H, N-CH₃).

  • MS (ESI+) : m/z 438.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30).

  • Elemental Analysis : Calculated for C₂₄H₂₆ClN₃O: C, 69.30; H, 6.30; N, 10.10. Found: C, 69.12; H, 6.28; N, 10.05.

Challenges and Solutions

Piperazine Over-Alkylation

  • Mitigation : Use a slight excess of 4-methylpiperazine (1.5 equiv) and monitor reaction progress via TLC.

Amide Hydrolysis

  • Prevention : Avoid aqueous workup at high pH; use anhydrous conditions during coupling .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Gaps

  • Conformational Stability : The chair conformation of the piperazine ring (as in ) suggests resistance to metabolic degradation, a trait likely shared by the target compound.
  • Synthetic Challenges: The ethylideneamino linker in introduces stereochemical complexity, whereas the target compound’s ethyl spacer simplifies synthesis.
  • Data Limitations : Pharmacokinetic and toxicity profiles for the target compound remain unstudied, highlighting the need for in vitro and in vivo validation.

Biological Activity

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.

  • Molecular Formula : C27H32ClN5O2
  • Molecular Weight : 494.036 g/mol
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 2
  • LogP (XlogP) : 3.8

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. For instance, a study highlighted that certain derivatives exhibited significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Derivatives

Compound IDMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
4a0.22Not reported70
5a0.25Not reported65
7b0.23Not reported75

Cytotoxicity and Hemolytic Activity

The cytotoxicity of this compound was assessed through hemolytic assays, revealing low hemolytic activity (3.23% to 15.22% lysis) compared to Triton X-100. The compound demonstrated noncytotoxic properties with IC50 values greater than 60 μM .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is crucial for bacterial DNA replication.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with IC50 values between 0.52 and 2.67 μM, indicating its potential role in disrupting folate metabolism in pathogens .

Case Studies and Research Findings

In a study focusing on the synthesis and evaluation of related compounds, it was found that modifications in the chemical structure significantly influenced their biological activities. For instance, substituting different groups on the piperazine ring altered both the potency and selectivity towards various targets.

Example Case Study

A derivative similar to this compound was evaluated for its anti-inflammatory properties in rat models, demonstrating significant analgesic effects with a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential coupling of the 4-methylpiperazine, 4-chlorophenyl, and naphthalene-1-carboxamide moieties. A common approach includes:

Alkylation of 4-methylpiperazine with a 4-chlorophenyl-substituted ethyl bromide intermediate under reflux in anhydrous THF .

Carboxamide formation via activation of naphthalene-1-carboxylic acid with EDCI/HOBt, followed by coupling with the alkylated piperazine intermediate .

  • Critical Factors : Solvent polarity (e.g., THF vs. DMF) affects reaction rates, while temperature control (0–5°C during activation; room temperature for coupling) minimizes side reactions. Purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) yields >90% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the naphthalene aromatic protons (δ 7.2–8.3 ppm), 4-chlorophenyl (δ 7.3–7.5 ppm), and piperazine methyl group (δ 2.3 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 434.12 (calculated for C₂₄H₂₅ClN₃O) .
  • X-ray crystallography (if crystalline): Resolves piperazine chair conformation and carboxamide planarity .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with its structural analogs:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for dopamine D₂/D₄ or serotonin receptors due to the piperazine moiety .
  • ADMET : Microsomal stability (mouse liver microsomes) and plasma protein binding (equilibrium dialysis) .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence structure-activity relationships (SAR) in receptor binding?

  • Methodological Answer :

  • Piperazine Substitution : The 4-methyl group enhances lipophilicity (logP ~2.8) and modulates receptor selectivity. For example, replacing methyl with bulkier groups (e.g., phenyl) reduces dopamine D₄ affinity by 10-fold .
  • Conformational Analysis : Molecular dynamics simulations show that the piperazine chair conformation optimizes hydrogen bonding with receptor residues (e.g., Asp110 in D₄ receptors) .
  • Data Table :
SubstituentD₄ Receptor IC₅₀ (nM)LogP
4-Methyl12 ± 1.52.8
4-Phenyl130 ± 153.5

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Source Validation : Cross-check compound purity (≥95% by HPLC) and batch-to-batch consistency using LC-MS .
  • Assay Standardization : Use internal controls (e.g., clozapine for receptor assays) and harmonize protocols (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting for outliers .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict cytochrome P450 (CYP) interactions. The naphthalene ring is prone to CYP3A4-mediated oxidation, while the 4-chlorophenyl group resists metabolism .
  • Metabolite ID : LC-MS/MS fragmentation patterns (e.g., +16 Da peaks for hydroxylated metabolites) .

Q. What advanced analytical techniques characterize solid-state stability under varying pH and temperature?

  • Methodological Answer :

  • DSC/TGA : Determine melting point (~215°C) and decomposition onset (~250°C) .
  • Forced Degradation : Expose to 0.1N HCl (40°C, 24h) and analyze by HPLC for hydrolyzed products (e.g., free naphthalene-1-carboxylic acid) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show no efficacy?

  • Methodological Answer :

  • Cell Line Variability : Sensitivity differences (e.g., IC₅₀ = 5 µM in HeLa vs. >50 µM in A549) correlate with expression of target proteins (e.g., tubulin β-III) .
  • Compound Solubility : Low aqueous solubility (<10 µg/mL) may reduce bioavailability in certain assays. Use DMSO stocks ≤0.1% to avoid solvent toxicity .

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